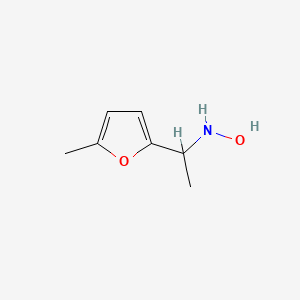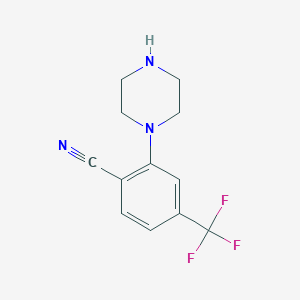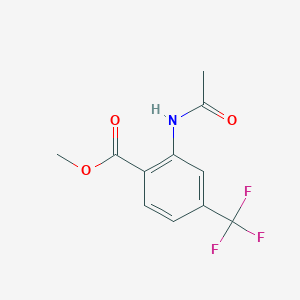![molecular formula C20H21N3O B8686173 5-Phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B8686173.png)
5-Phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-Phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1,3-oxazole is a complex organic compound that features a piperazine ring substituted with a phenyl group and a 1,3-oxazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1,3-oxazole typically involves the following steps:
Formation of the 1,3-oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenyl group: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the phenyl group.
Formation of the piperazine ring: This can be done through the reaction of ethylenediamine with appropriate dihalides or through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
化学反応の分析
Types of Reactions
5-Phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of oxazole N-oxides.
Reduction: This can reduce the oxazole ring to oxazoline or other reduced forms.
Substitution: This can involve the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to oxazole N-oxides, while reduction can produce oxazoline derivatives.
科学的研究の応用
5-Phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1,3-oxazole has several scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders.
Biological Studies: It can be used to study the interactions of piperazine and oxazole derivatives with biological targets.
Industrial Applications: It can be used in the synthesis of other complex organic compounds and as a building block for materials science applications.
作用機序
The mechanism of action of 5-Phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole moiety can interact with biological systems through hydrogen bonding and other non-covalent interactions, while the piperazine ring can modulate the compound’s overall pharmacokinetic properties.
類似化合物との比較
Similar Compounds
1,4-Bis(5-phenyl-2-oxazolyl)benzene: This compound also contains oxazole rings and phenyl groups but differs in its overall structure and properties.
Imidazole Derivatives: These compounds share some structural similarities with oxazole derivatives but have different nitrogen positioning and chemical properties.
Uniqueness
5-Phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1,3-oxazole is unique due to its combination of a piperazine ring with an oxazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C20H21N3O |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
5-phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1,3-oxazole |
InChI |
InChI=1S/C20H21N3O/c1-3-7-17(8-4-1)19-15-21-20(24-19)16-22-11-13-23(14-12-22)18-9-5-2-6-10-18/h1-10,15H,11-14,16H2 |
InChIキー |
VTOQRROVVPDIIF-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=NC=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
溶解性 |
40 [ug/mL] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

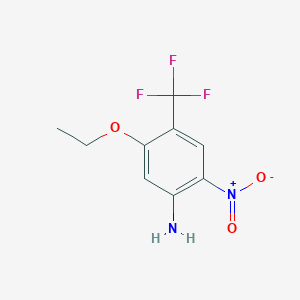
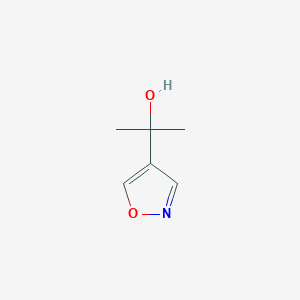


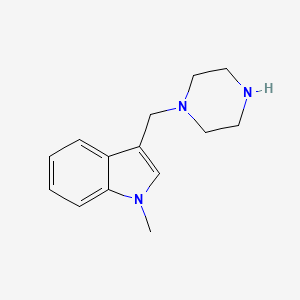

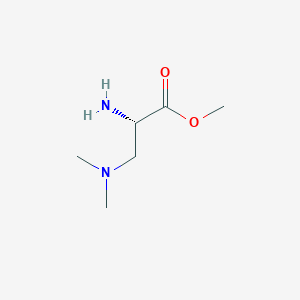

![1-(2-Bromo-6-chlorothieno[2,3-b]pyridin-5-yl)ethanol](/img/structure/B8686156.png)
